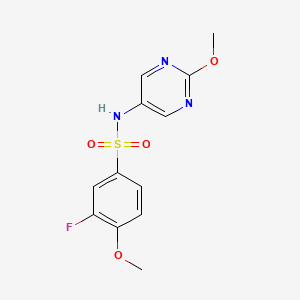

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyrimidinyl group attached to a benzenesulfonamide core

Méthodes De Préparation

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Analyse Des Réactions Chimiques

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide include:

3-fluoro-4-methoxybenzonitrile: This compound shares the fluorine and methoxy groups but has a nitrile group instead of the sulfonamide group.

4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound has a similar fluorine and methoxy substitution pattern but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-Fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a fluorine atom, methoxy groups, and a pyrimidinyl moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. Its chemical structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by competing with these substrates. Additionally, the presence of fluorine and methoxy groups enhances binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Studies have shown that related pyrimidine derivatives can significantly inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer activity .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. For instance, IC50 values for similar compounds against COX enzymes were reported at approximately 23.8 μM for COX-2 inhibition . This suggests that this compound may possess anti-inflammatory properties worthy of further exploration.

Case Studies

Several studies have highlighted the efficacy of pyrimidine-based compounds in treating various conditions:

- Cancer Cell Lines : A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .

- Inflammation Models : In carrageenan-induced paw edema models, pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin .

Research Findings

Recent investigations into the structure–activity relationships (SARs) of similar compounds have revealed that modifications to the pyrimidine ring can enhance biological activity. For example:

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | COX-1 | 19.45 ± 0.07 |

| Compound B | COX-2 | 23.8 ± 0.20 |

| Compound C | Cancer Cell Line | Significant inhibition observed |

These findings suggest that the structural features of this compound may also influence its biological activity.

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O4S/c1-19-11-4-3-9(5-10(11)13)21(17,18)16-8-6-14-12(20-2)15-7-8/h3-7,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUFGXANKLHZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.